2-(Adamantan-1-YL)-N-[4-(methylamino)-2-oxo-2H-chromen-3-YL]acetamide
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Overview
Description
2-(Adamantan-1-YL)-N-[4-(methylamino)-2-oxo-2H-chromen-3-YL]acetamide is a complex organic compound that combines the structural features of adamantane and chromen-2-one Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while chromen-2-one is a derivative of coumarin, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-YL)-N-[4-(methylamino)-2-oxo-2H-chromen-3-YL]acetamide typically involves multiple steps:
Formation of Adamantan-1-YL Acetamide: This step involves the reaction of adamantane with acetic anhydride in the presence of a catalyst to form adamantan-1-yl acetamide.
Synthesis of 4-(Methylamino)-2-oxo-2H-chromen-3-YL Intermediate: This intermediate can be synthesized by reacting 4-hydroxycoumarin with methylamine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Adamantan-1-YL)-N-[4-(methylamino)-2-oxo-2H-chromen-3-YL]acetamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the chromen-2-one ring using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced chromen-2-one derivatives.
Substitution: Substituted amide or chromen-2-one derivatives.
Scientific Research Applications
2-(Adamantan-1-YL)-N-[4-(methylamino)-2-oxo-2H-chromen-3-YL]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders due to the adamantane moiety’s known activity in this area.
Materials Science: The rigidity and stability of the adamantane structure can be utilized in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The chromen-2-one moiety is known for its biological activities, including anti-inflammatory and antioxidant properties, making this compound useful in biological assays.
Mechanism of Action
The mechanism of action of 2-(Adamantan-1-YL)-N-[4-(methylamino)-2-oxo-2H-chromen-3-YL]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the nervous system, similar to other adamantane derivatives.
Pathways Involved: It may modulate neurotransmitter release or inhibit specific enzymes involved in neurological pathways.
Comparison with Similar Compounds
Similar Compounds
Adamantan-1-YL Acetamide: Shares the adamantane moiety but lacks the chromen-2-one structure.
4-(Methylamino)-2-oxo-2H-chromen-3-YL Derivatives: Similar chromen-2-one structure but without the adamantane moiety.
Uniqueness
2-(Adamantan-1-YL)-N-[4-(methylamino)-2-oxo-2H-chromen-3-YL]acetamide is unique due to the combination of the adamantane and chromen-2-one structures, which imparts both stability and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C22H26N2O3 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-[4-(methylamino)-2-oxochromen-3-yl]acetamide |
InChI |
InChI=1S/C22H26N2O3/c1-23-19-16-4-2-3-5-17(16)27-21(26)20(19)24-18(25)12-22-9-13-6-14(10-22)8-15(7-13)11-22/h2-5,13-15,23H,6-12H2,1H3,(H,24,25) |
InChI Key |
CKIUBYKKMXEBCF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=O)OC2=CC=CC=C21)NC(=O)CC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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